molecular formula C8H9IO2 B2625865 2-(Hydroxymethyl)-4-iodo-6-methylphenol CAS No. 1787916-18-0

2-(Hydroxymethyl)-4-iodo-6-methylphenol

Cat. No.: B2625865
CAS No.: 1787916-18-0
M. Wt: 264.062
InChI Key: IMFIHCGQTOCUJL-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-iodo-6-methylphenol is an organic compound with a phenolic structure, characterized by the presence of hydroxymethyl, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-iodo-6-methylphenol typically involves the iodination of 2-(Hydroxymethyl)-6-methylphenol. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction is carried out at room temperature to moderate temperatures to ensure the selective iodination at the para position relative to the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-iodo-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-4-iodo-6-methylphenol.

    Reduction: 2-(Hydroxymethyl)-6-methylphenol.

    Substitution: 2-(Hydroxymethyl)-4-azido-6-methylphenol.

Scientific Research Applications

2-(Hydroxymethyl)-4-iodo-6-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-iodo-6-methylphenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-4-chloro-6-methylphenol
  • 2-(Hydroxymethyl)-4-bromo-6-methylphenol
  • 2-(Hydroxymethyl)-4-fluoro-6-methylphenol

Uniqueness

2-(Hydroxymethyl)-4-iodo-6-methylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and more effective in forming halogen bonds .

Properties

IUPAC Name

2-(hydroxymethyl)-4-iodo-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFIHCGQTOCUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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